molecular formula C12H13NS2 B1603460 2-Cyanobutan-2-yl benzenecarbodithioate CAS No. 220182-83-2

2-Cyanobutan-2-yl benzenecarbodithioate

Cat. No.: B1603460
CAS No.: 220182-83-2
M. Wt: 235.4 g/mol
InChI Key: PLCFUVHOKGMNCT-UHFFFAOYSA-N
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Description

“2-Cyanobutan-2-yl benzenecarbodithioate” is a chemical compound . It is also known as “2-Cyano-2-propyl benzodithioate” and has the empirical formula C11H11NS2 . It is used as a RAFT (Reversible Addition Fragmentation Chain Transfer) agent for controlled radical polymerization, especially suited for the polymerization of methacrylate and methacrylamide monomers .


Synthesis Analysis

The synthesis of this compound involves the use of 2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate and AIBN (Azobisisobutyronitrile) as a radical initiator . The reactants are dissolved in toluene and the reaction is carried out in a vial .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyanobutyl group attached to a benzenecarbodithioate group . The exact molecular weight is 235.04900 .


Chemical Reactions Analysis

This compound is used as a RAFT agent in the polymerization of methacrylate and methacrylamide monomers . It is involved in the controlled radical polymerization process .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 235.36800 . It has a LogP value of 3.78758, indicating its lipophilicity . The compound is stored at -20°C .

Scientific Research Applications

Asymmetric Synthesis and Catalysis

2-Cyanobutan-2-yl benzenecarbodithioate may be involved in asymmetric synthesis processes, such as the Friedel-Crafts reaction, where it could act as a precursor or intermediate. In one study, the asymmetric induction in the Friedel-Crafts reaction with epoxides and alcohols was explored, highlighting the potential for creating optically active compounds, which are crucial in pharmaceuticals and agrochemicals (Nakajima, Nakamoto, & Suga, 1975).

Polymerization Studies

In the realm of polymer science, this compound might serve as a monomer or a catalyst in the polymerization of lactides, as suggested by research on Sn(II)-initiated polymerizations, which provide insights into the mechanistic aspects of polymer formation (Kricheldorf, Kreiser-Saunders, & Stricker, 2000).

Molecular Interaction Studies

Understanding the molecular interactions involving compounds like this compound is essential for material science and solvent system design. A study on the viscometric and ultrasonic properties of binary mixtures provides a foundation for such applications (Rathnam, Sayed, Bhanushali, & Kumar, 2012).

Green Chemistry Applications

In green chemistry, the synthesis of 2-Methylenecyclobutanones via environmentally friendly catalysis demonstrates the potential use of related compounds in creating valuable chemical products with minimal environmental impact (Yu et al., 2014).

Biofuel Research

The compound may find applications in the field of renewable energy, particularly in the study of biofuels. Research on the combustion of methylbutanol, a compound structurally related to this compound, provides insights into the use of alternative fuels and their combustion properties (Park et al., 2015).

Mechanism of Action

Target of Action

It is known to be used as a reversible addition fragmentation chain transfer (raft) agent , which suggests that its targets are likely to be the reactive sites in a polymerization reaction.

Mode of Action

As a RAFT agent, 2-Cyanobutan-2-yl benzenecarbodithioate is involved in controlled radical polymerization . It interacts with its targets by mediating the transfer of radicals between growing polymer chains and dormant species. This results in a controlled growth of the polymer chain, allowing for precise control over the molecular weight and distribution of the polymer.

Pharmacokinetics

Its physical properties such as melting point (28-31°c), boiling point (341°c), and density (1191 g/mL at 25°C) suggest that it may have moderate bioavailability .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, it is sensitive to light and should be stored cold (2-8°C) to maintain its stability .

Safety and Hazards

This compound may be irritating to the skin, eyes, and respiratory tract . It may be harmful if swallowed . In case of contact with eyes or skin, it is recommended to wash with water and seek medical assistance if irritation persists .

Properties

IUPAC Name

2-cyanobutan-2-yl benzenecarbodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NS2/c1-3-12(2,9-13)15-11(14)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCFUVHOKGMNCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)SC(=S)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595498
Record name 2-Cyanobutan-2-yl benzenecarbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220182-83-2
Record name 2-Cyanobutan-2-yl benzenecarbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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